molecular formula C32H27F3N2O3 B15201579 6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 78923-50-9

6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

Cat. No.: B15201579
CAS No.: 78923-50-9
M. Wt: 544.6 g/mol
InChI Key: JKNAFELHVSCDBO-UHFFFAOYSA-N
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Description

6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of a trifluoromethyl group adds to its chemical stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spiro structure: This can be achieved through a cyclization reaction where two different ring systems are fused together.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions to ensure the incorporation of the trifluoromethyl group.

    Functionalization of the amino groups: The diethylamino and methylamino groups are introduced through nucleophilic substitution reactions, where appropriate amine precursors react with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features and fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Additionally, the spiro structure may facilitate its penetration into biological membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 6’-(Diethylamino)-4’-[fluoromethyl]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3’-one
  • 6’-(Diethylamino)-2’-[methyl[3-(chloromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one

Uniqueness

Compared to similar compounds, 6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile for various applications.

Properties

CAS No.

78923-50-9

Molecular Formula

C32H27F3N2O3

Molecular Weight

544.6 g/mol

IUPAC Name

6'-(diethylamino)-2'-[N-methyl-3-(trifluoromethyl)anilino]spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C32H27F3N2O3/c1-4-37(5-2)23-13-15-26-29(19-23)39-28-16-14-22(36(3)21-10-8-9-20(17-21)32(33,34)35)18-27(28)31(26)25-12-7-6-11-24(25)30(38)40-31/h6-19H,4-5H2,1-3H3

InChI Key

JKNAFELHVSCDBO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(C)C6=CC=CC(=C6)C(F)(F)F

Origin of Product

United States

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